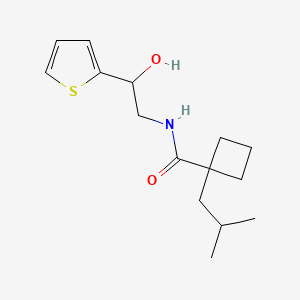
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, also known as LY379268, is a selective agonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression.
作用機序
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide is a selective agonist of the mGluR2/3 receptor, which is a member of the G protein-coupled receptor family. Activation of this receptor leads to the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of glutamate release leads to the modulation of neuronal activity and has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the regulation of synaptic plasticity. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various neurological disorders.
実験室実験の利点と制限
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has several advantages for lab experiments, including its high selectivity for the mGluR2/3 receptor, its ability to cross the blood-brain barrier, and its well-established synthesis method. However, it also has some limitations, including its potential to interact with other receptors and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research and development of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, including the investigation of its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide, as well as its potential side effects and interactions with other drugs. Finally, the development of novel analogs of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide may lead to the discovery of even more potent and selective mGluR2/3 agonists with improved therapeutic profiles.
合成法
The synthesis of N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide involves several steps, including the reaction of 2-bromothiophene with 2-(2-methylpropyl)cyclobutanone to form the intermediate 2-(2-methylpropyl)cyclobutanone-2-thienylhydrazone. This intermediate is then reacted with 2-bromoacetic acid to yield N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide in high yield and purity.
科学的研究の応用
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and depression. It has been shown to have antipsychotic and anxiolytic effects in animal models, and has also been investigated for its potential to treat drug addiction and pain.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11(2)9-15(6-4-7-15)14(18)16-10-12(17)13-5-3-8-19-13/h3,5,8,11-12,17H,4,6-7,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAGXRBMLYSQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCC1)C(=O)NCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-1-(2-methylpropyl)cyclobutane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

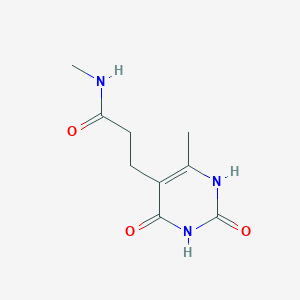
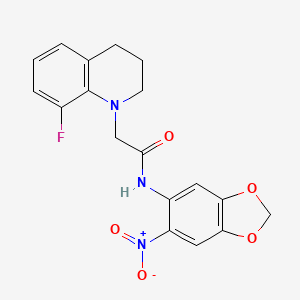
![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
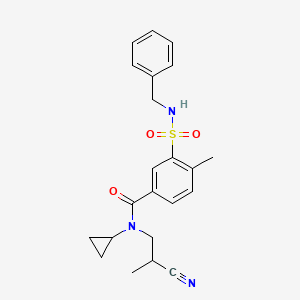
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-4-(4-ethyl-1,2,4-triazol-3-yl)benzamide](/img/structure/B7681725.png)
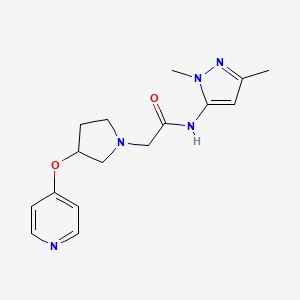

![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)